3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
Description
3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring an isoxazole ring fused to a tetrahydropyridine moiety, with a (pyridin-3-yloxy)methyl substituent at the 3-position. This structural motif combines the pharmacophoric elements of isoxazole (known for metabolic stability and hydrogen-bonding capacity) and pyridine (a polar aromatic system), making it a promising scaffold for central nervous system (CNS) and oncology targets.
Properties
IUPAC Name |
3-(pyridin-3-yloxymethyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-9(6-13-4-1)16-8-11-10-7-14-5-3-12(10)17-15-11/h1-2,4,6,14H,3,5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCHQKIMWYLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2COC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the following steps:
Formation of the Pyridin-3-yloxy Intermediate: This step involves the reaction of pyridine-3-ol with an appropriate alkylating agent to form the pyridin-3-yloxy intermediate.
Cyclization: The intermediate undergoes cyclization with a suitable precursor to form the tetrahydroisoxazolo[4,5-c]pyridine core.
Final Assembly: The final step involves the coupling of the pyridin-3-yloxy group with the tetrahydroisoxazolo[4,5-c]pyridine core under specific reaction conditions, often involving the use of a base and a solvent like toluene or ethyl acetate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of tetrahydropyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting neurological disorders and inflammatory diseases.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Chemistry: Acts as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with receptor proteins, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Targets
Key structural analogs and their pharmacological profiles are summarized below:
*Inferred from solubility trends of structurally related compounds in polar solvents .
Pharmacological and Functional Insights
- THIP (Gaboxadol) : A high-affinity GABAA δ-subunit agonist, THIP inhibits thalamic excitability and suppresses spike-and-wave discharges in absence epilepsy models . Its anticonvulsant potency in gerbils (ED50: 1.3 mg/kg) surpasses traditional antiepileptics like valproic acid .
- THPO : Derivatives with the THPO skeleton exhibit muscarinic agonist activity, acting as bioisosteres of arecoline, a cholinergic alkaloid . This highlights the scaffold’s versatility in targeting neurotransmitter systems.
- Hsp90 Inhibitors: Derivatives with resorcinol or amide groups at C-3/C-4 inhibit Hsp90 ATPase, showing promise in cancer therapy . The target compound’s (pyridin-3-yloxy)methyl group may similarly engage ATP-binding pockets.
Therapeutic Potential and Challenges
- CNS Applications : Analogous to THIP, the target compound may modulate GABAergic signaling but with altered δ-subunit selectivity due to steric effects of the substituent.
- Oncology: If Hsp90 inhibition is retained, the compound could serve as a novel anticancer agent, though substituent bulk may affect binding affinity.
- Challenges: Limited solubility data and unconfirmed receptor targets necessitate further in vitro profiling.
Biological Activity
The compound 3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a notable member of the isoxazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine features a unique structure that combines a pyridine moiety with an isoxazole framework. This structural composition is crucial for its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Notably:
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines.
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression.
The mechanisms through which 3-((Pyridin-3-yloxy)methyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in certain cancer cell lines.
- Apoptosis Induction : The compound potentially triggers apoptotic pathways leading to cancer cell death.
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 Values (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | A549 | 1.06 ± 0.16 | |
| MCF-7 | 1.23 ± 0.18 | ||
| HeLa | 2.73 ± 0.33 | ||
| Kinase Inhibition | c-Met Kinase | 0.09 |
Detailed Findings
- Cytotoxicity Studies : Research indicates that the compound demonstrates significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines with IC50 values ranging from 1 to 3 μM .
- Mechanistic Insights : The compound's ability to inhibit c-Met kinase was evaluated using enzymatic assays where it showed comparable potency to established inhibitors . This suggests a promising avenue for therapeutic development against cancers characterized by c-Met overexpression.
- Structure-Activity Relationship (SAR) : Further investigations into the SAR revealed that modifications on the pyridine ring significantly affect the biological activity, indicating that specific substitutions can enhance potency and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
